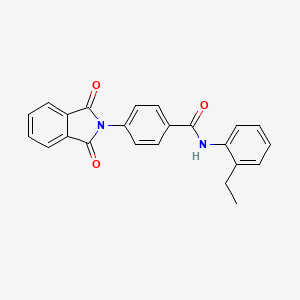

4-(1,3-dioxoisoindolin-2-yl)-N-(2-ethylphenyl)benzamide

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-2-15-7-3-6-10-20(15)24-21(26)16-11-13-17(14-12-16)25-22(27)18-8-4-5-9-19(18)23(25)28/h3-14H,2H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJARAZSORKMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-ethylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylphenylamine with phthalic anhydride to form the intermediate 1,3-dioxoisoindolin-2-yl derivative. This intermediate is then reacted with benzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindolin-2-yl)-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1,3-dioxoisoindolin-2-yl)-N-(2-ethylphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the benzamide and phthalimide moieties significantly influence physicochemical properties such as melting points, solubility, and synthetic yields. Key comparisons include:

Table 1: Substituent Effects on Physical Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (4c) and nitro (4f) substituents reduce melting points compared to electron-donating groups (e.g., methoxy), likely due to decreased crystallinity .

- Yield Trends : Halogenated derivatives (4b, 4c) exhibit higher yields (>80%) compared to trifluoromethylthio-substituted analogs (4g: 70%), suggesting steric or electronic effects influence reaction efficiency .

Spectroscopic and Structural Comparisons

- NMR Signatures : The target compound’s 2-ethylphenyl group would display distinct upfield shifts for ethyl protons (δ ~1.2–1.4 ppm for CH3, δ ~2.5–2.7 ppm for CH2) compared to methyl (δ ~2.3 ppm) or methoxy (δ ~3.8 ppm) substituents in analogs like 4d and 4h .

- Crystallography: The 4-fluoro analog () crystallizes in a monoclinic system with hydrogen bonding forming a 3D framework. The 2-ethylphenyl group in the target compound may introduce steric hindrance, altering packing efficiency compared to planar substituents like fluorine .

Antiepileptic Activity:

- Compound 5c (latency: 780.8 sec) outperformed N-(3,4-dimethylphenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide (35 sec), highlighting the importance of hydrophilic-hydrophobic balance .

Anticancer and Antiviral Activity:

- Phthalimide-benzamide hybrids with indolinone moieties () showed VEGFR-2 inhibition, suggesting the target compound’s ethyl group could modulate kinase selectivity.

- Sulfonamide derivatives () demonstrated Coxsackievirus B3 inhibition, but their polar sulfonamide groups contrast with the target’s nonpolar ethyl substituent .

Insecticidal Activity:

- Trifluoromethylthio-substituted analogs (4g, 4h) exhibited moderate insecticidal activity, while chloro and nitro derivatives (4c, 4f) showed higher efficacy, possibly due to enhanced electrophilicity .

Biological Activity

The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(2-ethylphenyl)benzamide is a synthetic organic molecule that has attracted attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings related to its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Core Structure : The compound features a benzamide core with a 1,3-dioxoisoindolin-2-yl group and a 2-ethylphenyl substituent.

- Molecular Weight : Approximately 358.38 g/mol.

Anticancer Properties

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer activity. For instance, research on benzimidazole–dioxoisoindoline hybrids revealed potent inhibitory effects on various cancer cell lines. In particular, one derivative displayed an impressive growth inhibition rate of 89.75% against NCI cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | % Growth Inhibition | Cell Line |

|---|---|---|

| 8m | 89.75% | NCI Cancer Lines |

| 8l | 87.61% | MCF7 |

| Sorafenib | 99.63% | Various |

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific kinases such as VEGFR-2 and FGFR-1 . For example, the related compound demonstrated an inhibition percentage of 87.61% against VEGFR-2 at a concentration of 10 μM .

Antimicrobial Activity

In addition to anticancer properties, some derivatives of isoindoline compounds have shown promising antimicrobial activity. Studies suggest that these compounds can effectively target bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.

Study on VEGFR-2 Inhibition

A study investigated the inhibitory effects of various dioxoisoindoline derivatives on VEGFR-2 and FGFR-1. The results indicated that the presence of specific substituents significantly influenced the degree of inhibition:

| Compound ID | R Group | % Inhibition of VEGFR-2 | % Inhibition of FGFR-1 |

|---|---|---|---|

| 8l | 3-OMe | 87.61% | 84.20% |

| 8m | 4-OMe | 80.69% | 76.83% |

| Sorafenib | - | 99.63% | 92.37% |

These findings underscore the potential for developing novel therapeutics targeting angiogenesis in cancer treatment .

Apoptosis Induction in Cancer Cells

Further investigation into the apoptotic effects of these compounds revealed that they could induce cell cycle arrest at the G2/M phase in MCF7 breast cancer cells, promoting apoptosis through intrinsic pathways . This highlights their dual role as both inhibitors of proliferation and inducers of programmed cell death.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(1,3-dioxoisoindolin-2-yl)-N-(2-ethylphenyl)benzamide?

A multi-step synthesis is typically employed:

- Step 1: React 2-ethylaniline with a benzoyl chloride derivative (e.g., 4-carboxybenzoyl chloride) to form the benzamide intermediate.

- Step 2: Condense the intermediate with phthalic anhydride in acetic acid under reflux (12–16 hours) to introduce the 1,3-dioxoisoindolinyl moiety .

- Purification: Use recrystallization from a chloroform-methanol (1:1) solvent mixture to isolate the pure product. Monitor reaction progress via TLC and confirm purity through melting point analysis .

Q. How can structural characterization of this compound be systematically performed?

Key techniques include:

- Spectroscopy:

- FT-IR: Identify carbonyl stretches (C=O) at ~1670 cm⁻¹ (amide) and ~1700 cm⁻¹ (isoindolinone) .

- NMR: Use NMR (DMSO-) to resolve aromatic protons (δ 7.0–8.1 ppm) and the NH proton (δ ~7.3 ppm). NMR confirms carbonyl carbons (δ ~168–170 ppm) .

Q. What crystallographic methods are suitable for determining its solid-state structure?

- Single-Crystal X-ray Diffraction (SC-XRD): Mount a crystal on a Bruker D8 Quest diffractometer using MoKα radiation (λ = 0.71073 Å). Refine data with APEX3 software to resolve bond lengths, angles, and packing motifs .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. Compare results to the fluoro-analog (4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide) to assess substituent effects .

Advanced Research Questions

Q. How can DFT calculations and Hirshfeld analysis elucidate electronic properties and intermolecular interactions?

- DFT Workflow: Optimize the molecular geometry at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer. Compare experimental (SC-XRD) and theoretical bond parameters to validate the model .

- Hirshfeld Applications: Calculate fingerprint plots to identify dominant interactions (e.g., H···O/N contacts). For the ethylphenyl variant, expect reduced halogen bonding compared to fluoro-analogs but enhanced van der Waals contributions from the ethyl group .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pharmacological studies?

- Biological Assay Design: Screen for anti-inflammatory activity via COX-1/2 inhibition assays, inspired by fluoro-benzamide derivatives showing IC values < 10 µM .

- Substituent Effects: Compare the ethyl group’s steric bulk to smaller substituents (e.g., F, Cl) to evaluate its impact on target binding. Use molecular docking (AutoDock Vina) to simulate interactions with COX-2 .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Case Example: If NMR signals for the ethyl group conflict with computational predictions:

- Verify solvent effects (e.g., DMSO vs. CDCl) on chemical shifts.

- Re-examine crystal packing via SC-XRD to detect conformational polymorphism .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.